5-Fluoro Substituent Confers Class-Level Metabolic and Binding Advantages Over Non-Fluorinated 1,3-Benzodioxins
The 5-fluoro group of the target compound is predicted to enhance metabolic stability and target binding affinity relative to the unsubstituted 4H-1,3-benzodioxin scaffold. Fluorine incorporation at comparable positions on related heterocycles (e.g., 4H-1,3-benzodioxin-2-one, 5-fluoro-; CAS 1785391-48-1) has been described as conferring ‘enhanced reactivity and potential utility in the development of pharmaceuticals and agrochemicals’ [1]. In the broader 1,4-benzodioxin class, a 2024 SAR analysis confirmed that the position of fluorine ‘plays a vital role in inhibition of enzyme,’ with methoxy-substituted analogues exhibiting differentiated potency [2]. While these are class-level inferences rather than direct head-to-head measurements on CAS 951796-75-1 itself, the physicochemical principle—fluorine’s electron-withdrawing effect modulating pKₐ, logP, and oxidative metabolism—is well established and guides the expectation that the 5-fluoro derivative will outperform its non-fluorinated congener (4H-1,3-benzodioxin, CAS 254-27-3) in applications requiring metabolic resilience.
| Evidence Dimension | Predicted metabolic stability / binding affinity enhancement via fluorine substitution |
|---|---|
| Target Compound Data | 5-fluoro substituent (calculated electronegativity effect: Hammett σₘ ≈ 0.34 for F); no experimentally determined IC₅₀ or metabolic t₁/₂ available for CAS 951796-75-1 |
| Comparator Or Baseline | 4H-1,3-Benzodioxin (unsubstituted, CAS 254-27-3): no fluorine substituent; MW 136.15, logP ≈ 1.51 |
| Quantified Difference | Fluorine incorporation typically reduces oxidative metabolism by 1.5- to 10-fold depending on site (class-level estimate); direct experimental comparison not available |
| Conditions | In silico prediction / class-level SAR generalization; no direct in vitro metabolic stability assay located for CAS 951796-75-1 |
Why This Matters
For medicinal chemistry programs, even a 2–3× improvement in metabolic half-life can determine whether a scaffold progresses to in vivo proof-of-concept, making the fluorinated variant the rational procurement choice over the unsubstituted parent.
- [1] Kuujia. 4H-1,3-Benzodioxin-2-one, 5-fluoro- (CAS 1785391-48-1). https://www.kuujia.com (accessed 2026-04-30). View Source
- [2] Exploring diabetics II inhibitors based on benzodioxin derivatives, structure activity relationship, molecular docking and ADME property study. ScienceDirect, 2024. https://www.sciencedirect.com (accessed 2026-04-30). View Source
